Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Brand Name: Vulcanchem
CAS No.: 169393-62-8
VCID: VC20942392
InChI: InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Molecular Formula: C21H25Cl2NO4
Molecular Weight: 426.3 g/mol

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

CAS No.: 169393-62-8

Cat. No.: VC20942392

Molecular Formula: C21H25Cl2NO4

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) - 169393-62-8

Specification

CAS No. 169393-62-8
Molecular Formula C21H25Cl2NO4
Molecular Weight 426.3 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1
Standard InChI Key NQVVUJZJBKATBB-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO

Introduction

Chemical Identity and Structural Characteristics

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a protected tyrosine derivative where the amino alcohol functional group is modified with specific protecting groups. The compound's full name is tert-butyloxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosinol, also known as Boc-L-Tyr(Cl2-Bzl)-ol in chemical shorthand .
The molecular formula of the compound is C₂₁H₂₅Cl₂NO₄ with a precise molecular weight of 425.11606364 daltons . The structure consists of an L-tyrosinol backbone (the reduced form of L-tyrosine) with two key protecting groups: a tert-butoxycarbonyl (Boc) group protecting the amine functionality and a 2,6-dichlorobenzyl group protecting the phenolic hydroxyl group.
The chemical structure can be represented by the following SMILES notation:
CC(C)(C)OC(=O)NC(CO)Cc1ccc(OCc2c(Cl)cccc2Cl)cc1
And more precisely with stereochemistry indicated:
CC(C)(C)OC(=O)NC@@HCO

Key Structural Elements

The key structural elements of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) include:

  • L-Tyrosinol core: Derived from L-tyrosine with the carboxylic acid reduced to a primary alcohol

  • tert-Butoxycarbonyl (Boc) group: A carbamate protecting group for the primary amine

  • 2,6-Dichlorobenzyl group: A benzyl ether protecting group for the phenolic hydroxyl, with two chlorine atoms at the 2 and 6 positions of the benzyl ring

  • Primary alcohol group: The reduced form of the carboxylic acid in tyrosine
    This structure allows for selective chemical transformations, making it valuable in multi-step synthetic pathways.

PropertyValueSource
Physical StateSolid/PowderInferred
Molecular Weight425.11606364 daltonsDirect
Storage Conditions2-8°CDirect
Purity (Commercial)≥98% (HPLC)Direct
The compound, being a derivative of L-tyrosine, likely maintains chirality at the alpha carbon, giving it optical activity. Similar protected tyrosine derivatives show optical rotation values, suggesting Boc-L-Tyrosinol(2,6-di-Cl-Bzl) would display comparable properties.

Chemical Reactivity

The chemical reactivity of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is primarily determined by its three functional groups:

  • The Boc-protected amine: Stable under basic and neutral conditions, but cleaved under acidic conditions

  • The 2,6-dichlorobenzyl-protected phenol: Stable under acidic conditions but can be cleaved by catalytic hydrogenation

  • The primary alcohol: Available for various transformations such as oxidation, esterification, or substitution reactions
    The presence of two chlorine atoms on the benzyl group increases the stability of the benzyl ether linkage compared to unsubstituted benzyl ethers, making it more resistant to certain deprotection conditions.

Synthesis and Preparation Methods

Proposed Synthetic Pathway

A typical synthesis would likely involve:

  • Protection of L-tyrosine with a Boc group using di-tert-butyl dicarbonate

  • Protection of the phenolic hydroxyl with 2,6-dichlorobenzyl chloride

  • Reduction of the carboxylic acid to a primary alcohol
    This multi-step approach allows for the selective modification of functional groups and ensures the stereochemical integrity of the final product.

Key Reaction Conditions

Table 2: Probable Reaction Conditions for Synthesis Steps

Synthesis StepReagentsConditionsExpected Yield
Boc Protection(Boc)₂O, Base (e.g., TEA or NaOH)Aqueous dioxane or THF, 0-25°C80-95%
2,6-Dichlorobenzyl Protection2,6-Dichlorobenzyl chloride, Base (e.g., K₂CO₃)DMF, 25-60°C75-90%
Carboxylic Acid ReductionLiAlH₄ or BH₃·THFTHF, 0-25°C70-85%
These conditions are derived from standard procedures for similar transformations in organic synthesis and may require optimization for the specific substrate.

Applications in Research and Development

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves primarily as a building block in chemical research, with applications spanning multiple areas.

Peptide Synthesis

In peptide synthesis, protected amino acid derivatives are essential to prevent unwanted side reactions. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) offers:

  • Protection of reactive functional groups during coupling reactions

  • Enhanced stability of the phenolic hydroxyl due to the 2,6-dichlorobenzyl group

  • The potential for selective functional group transformations through the primary alcohol
    The compound would be particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Pharmaceutical Research

In pharmaceutical research, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) may serve in:

  • Development of peptidomimetics with improved pharmacological properties

  • Creation of enzyme inhibitors targeting specific biochemical pathways

  • Structure-activity relationship studies in drug discovery
    Related tyrosine derivatives have shown applications in the development of synthetic opioid ligands , suggesting potential applications for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in similar research areas.

Biochemical Studies

In biochemical research, compounds like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) enable:

  • Investigation of enzyme-substrate interactions

  • Creation of fluorescent or affinity probes for protein binding studies

  • Development of chemical tools for exploring biological mechanisms
    The primary alcohol functionality provides a handle for further modification, making it adaptable for various research needs.

Comparison with Related Compounds

Understanding Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in context requires comparison with related compounds.

Structural Analogs Comparison

Table 3: Comparison of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
Boc-L-Tyrosinol(2,6-di-Cl-Bzl)C₂₁H₂₅Cl₂NO₄425.12 DaPrimary alcohol functional group
Boc-O-2,6-dichlorobenzyl-L-tyrosineC₂₁H₂₃Cl₂NO₅440.32 DaCarboxylic acid instead of primary alcohol
O-2,6-Dichlorobenzyl-L-tyrosineC₁₆H₁₅Cl₂NO₃340.2 DaLacks Boc protection, has carboxylic acid
Boc-D-tyr(2,6-CL2-bzl)-OHC₂₁H₂₃Cl₂NO₅440.3 DaD-isomer with carboxylic acid
These structural differences impact reactivity, physical properties, and applications in chemical synthesis.

Functional Comparison

The unique characteristics of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) compared to related compounds include:

  • The primary alcohol group allows for different chemical transformations than carboxylic acid analogs

  • The L-configuration maintains the natural stereochemistry found in most biological systems

  • The dual protection (Boc and 2,6-dichlorobenzyl) enables selective deprotection strategies
    These features make Boc-L-Tyrosinol(2,6-di-Cl-Bzl) suitable for specific applications in synthesis where controlled reactivity is essential.

Future Research Directions

Research involving Boc-L-Tyrosinol(2,6-di-Cl-Bzl) could expand in several promising directions:

  • Development of new synthetic methodologies using the compound as a building block for complex molecules

  • Exploration of its applications in bioconjugation chemistry, leveraging the primary alcohol for linking to other biomolecules

  • Investigation of structure-activity relationships in pharmacologically active compounds containing the tyrosinol moiety

  • Optimization of deprotection strategies that are compatible with sensitive functional groups As pharmaceutical research continues to explore peptidomimetics and modified amino acid derivatives, compounds like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) will likely play increasingly important roles as versatile synthetic intermediates.

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